molecular formula C8H10N2O B1284377 3-Amino-2-methylbenzamide CAS No. 374889-30-2

3-Amino-2-methylbenzamide

Cat. No. B1284377
CAS RN: 374889-30-2
M. Wt: 150.18 g/mol
InChI Key: QWMFKDZIWAENBE-UHFFFAOYSA-N
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Description

3-Amino-2-methylbenzamide is a derivative of 3-aminobenzamide, which is a known inhibitor of nuclear poly ADP-ribosyl synthetase. This enzyme is involved in the repair of DNA damage and has been studied for its role in the chemical induction of transformation in vitro. The compound has been tested for its ability to alter the toxic and transforming effects of various agents such as ethyl methanesulfonate and methylcholanthrene in cell cultures .

Synthesis Analysis

The synthesis of this compound itself is not directly discussed in the provided papers. However, its parent compound, 3-aminobenzamide, has been used extensively in research to study its effects on DNA repair mechanisms and cell transformation processes .

Molecular Structure Analysis

While the molecular structure of this compound is not explicitly analyzed in the provided papers, the structure of 3-aminobenzamide, which lacks the methyl group at the second position, has been the focus of studies due to its role as an inhibitor of poly-(ADP-ribose)-polymerase. This enzyme's activity is related to the repair of DNA and the regulation of various subcellular processes, including cell death .

Chemical Reactions Analysis

3-Aminobenzamide has been shown to interact with DNA-damaging agents, enhancing the toxic effects of alkylating agents in a dose-dependent manner and increasing the frequency of sister chromatid exchanges (SCEs) when combined with methyl methanesulfonate . It also stimulates DNA repair in human lymphocytes, indicating a complex interaction with DNA repair mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the effects of 3-aminobenzamide on cells suggest that it can penetrate cell membranes, interact with intracellular targets such as the cytoskeleton and substrate adhesion, and influence cellular responses to DNA damage and apoptosis . The compound's ability to modulate the frequency of SCEs and its interaction with DNA repair pathways are indicative of its chemical reactivity and biological activity .

Scientific Research Applications

Thermal Stability Analysis

Research on related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, has focused on understanding their thermal stability. Using dynamic DSC curves and kinetic software, researchers have been able to determine key thermodynamic data like activation energy, initial decomposition temperature, and heat release for thermal decomposition (Yunbo Cong & Chunsheng Cheng, 2021).

Synthesis and Structural Analysis

Synthesis of compounds similar to 3-Amino-2-methylbenzamide, like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, involves various chemical reactions and characterizations. This process includes spectroscopic methods and X-ray analysis, highlighting the compound's potential for C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Potential in Cancer Treatment

Certain benzamide derivatives, such as (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, have been identified as promising in cancer treatment. These compounds demonstrate inhibition of cell division and induction of cellular death, marking their significance in cancer research (M. Theoclitou et al., 2011).

Radiosensitizing Properties

The fluorinated derivative of 3-Aminobenzamide, 3-amino-N-2,2,2-trifluoroethylbenzamide, has been studied as a potent radiosensitizer. It aids in inhibiting the repair of DNA strand breaks, offering insights into its applications in enhancing the efficacy of radiotherapy in cancer treatment (G. Brix et al., 2005).

Chemical Synthesis and Application

Safety and Hazards

3-Amino-2-methylbenzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements for this compound are H302 - H319, and the precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

3-amino-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMFKDZIWAENBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586221
Record name 3-Amino-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374889-30-2
Record name 3-Amino-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methyl-3-nitrobenzamide (8.85 g) was dissolved in a mixture solvent of ethanol (300 ml) and tetrahydrofuran (200 ml), followed by addition of 10% palladium-carbon (800 mg). The resulting mixture was stirred under hydrogen atmosphere at ambient temperature and atmospheric pressure for 6 hours. After insoluble materials were filtered off, the filtrate was concentrated under reduced pressure and washed with isopropyl ether, to afford the entitled compound as white solid (6.73 g, 91%). The physico-chemical values are as follows.
Quantity
8.85 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
800 mg
Type
catalyst
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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